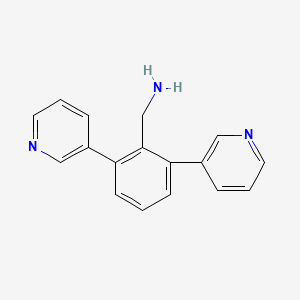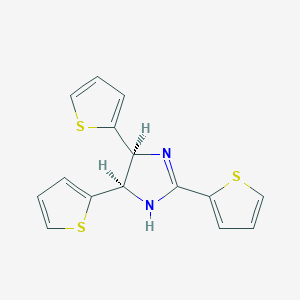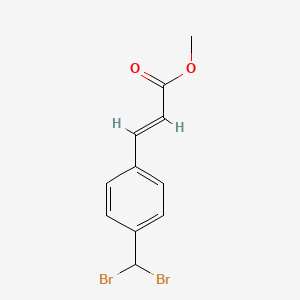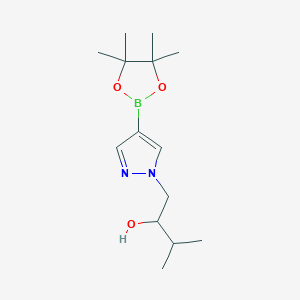
8-Phenyladenosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Phenyladenosine is a derivative of adenosine, a nucleoside that plays a crucial role in various biochemical processes. The compound is characterized by the substitution of a phenyl group at the 8th position of the adenosine molecule. This modification imparts unique properties to the compound, making it a subject of interest in scientific research.
准备方法
Synthetic Routes and Reaction Conditions: One common method is the Suzuki cross-coupling reaction, where an 8-bromo-substituted adenosine derivative is reacted with phenyl boronic acid in the presence of a palladium catalyst . The reaction is usually carried out in an inert atmosphere, such as argon, and requires a base like potassium carbonate to facilitate the coupling.
Industrial Production Methods: While specific industrial production methods for 8-Phenyladenosine are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques like crystallization and chromatography.
化学反应分析
Types of Reactions: 8-Phenyladenosine can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the ribose moiety can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to modify the purine ring or the ribose moiety.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.
Major Products Formed: The major products depend on the type of reaction. For example, oxidation can yield carboxylic acids, while substitution reactions can introduce various functional groups onto the phenyl ring.
科学研究应用
8-Phenyladenosine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a probe to study reaction mechanisms.
Biology: The compound is studied for its effects on cellular processes, particularly those involving adenosine receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in modulating immune responses and treating cardiovascular diseases.
作用机制
8-Phenyladenosine exerts its effects primarily through interaction with adenosine receptors, specifically the A1 and A2 subtypes . These receptors are involved in various physiological processes, including vasodilation, neurotransmission, and immune response modulation. The phenyl group enhances the binding affinity and selectivity of the compound for these receptors, leading to more pronounced biological effects.
相似化合物的比较
Adenosine: The parent compound, which lacks the phenyl substitution.
N6-Phenyladenosine: Another derivative with the phenyl group at the N6 position.
8-Bromo-adenosine: A precursor in the synthesis of 8-Phenyladenosine.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other adenosine derivatives, it has enhanced receptor binding affinity and selectivity, making it a valuable tool in research and potential therapeutic applications .
属性
分子式 |
C16H17N5O4 |
|---|---|
分子量 |
343.34 g/mol |
IUPAC 名称 |
(2R,3R,4S,5R)-2-(6-amino-8-phenylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C16H17N5O4/c17-13-10-15(19-7-18-13)21(14(20-10)8-4-2-1-3-5-8)16-12(24)11(23)9(6-22)25-16/h1-5,7,9,11-12,16,22-24H,6H2,(H2,17,18,19)/t9-,11-,12-,16-/m1/s1 |
InChI 键 |
VPKLCUYVISQZJY-UBEDBUPSSA-N |
手性 SMILES |
C1=CC=C(C=C1)C2=NC3=C(N=CN=C3N2[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N |
规范 SMILES |
C1=CC=C(C=C1)C2=NC3=C(N=CN=C3N2C4C(C(C(O4)CO)O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


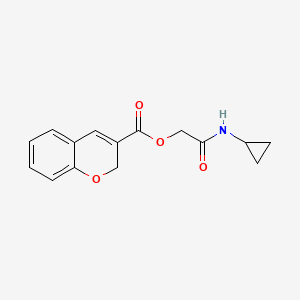
![13-oxo-N-[13-oxo-10,16-bis(4-phenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-10,16-bis(4-phenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B12938924.png)
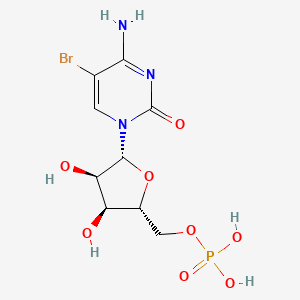


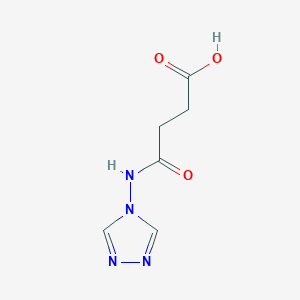

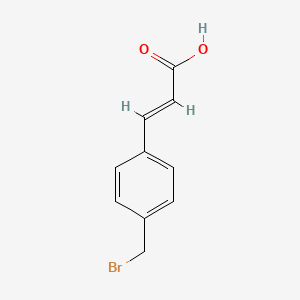

![(4-Chloro-8-iodo-7-methylpyrazolo[1,5-a][1,3,5]triazin-2-yl)methanol](/img/structure/B12938976.png)
